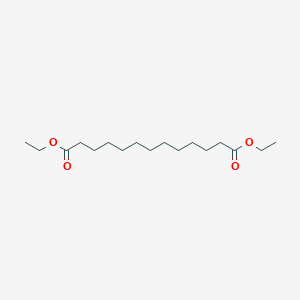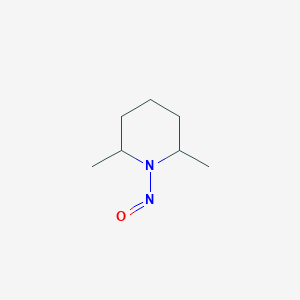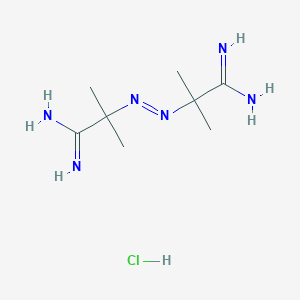
6-methyl-5-phenylpyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-5-phenylpyrimidine-2,4-diamine is an organic compound belonging to the class of aminopyrimidines. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.
Preparation Methods
The synthesis of 6-methyl-5-phenylpyrimidine-2,4-diamine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of acetylacetone with dicyandiamide in the presence of a catalyst such as nickel acetate. The reaction proceeds through a series of steps including nucleophilic addition, cyclization, and dehydration to yield the desired pyrimidine derivative .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
6-methyl-5-phenylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidines .
Scientific Research Applications
6-methyl-5-phenylpyrimidine-2,4-diamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: This compound is studied for its potential as an inhibitor of dihydrofolate reductase, an enzyme involved in the folate pathway.
Industry: Pyrimidine derivatives are used in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 6-methyl-5-phenylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. For instance, as an anti-tubercular agent, it inhibits dihydrofolate reductase in Mycobacterium tuberculosis, thereby disrupting the folate pathway and inhibiting bacterial growth . In anti-inflammatory applications, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
6-methyl-5-phenylpyrimidine-2,4-diamine can be compared with other similar compounds such as:
2,4-Diamino-5-phenyl-6-ethylpyrimidine: This compound has an ethyl group instead of a methyl group at the 6-position.
Trimethoprim: A well-known antibacterial agent that also contains a 2,4-diaminopyrimidine core.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and pharmacokinetic properties.
Properties
CAS No. |
18588-50-6 |
|---|---|
Molecular Formula |
C11H12N4 |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
6-methyl-5-phenylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H12N4/c1-7-9(8-5-3-2-4-6-8)10(12)15-11(13)14-7/h2-6H,1H3,(H4,12,13,14,15) |
InChI Key |
RBOOBZAJMOATAV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC(=N1)N)N)C2=CC=CC=C2 |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)N)C2=CC=CC=C2 |
Key on ui other cas no. |
18588-50-6 |
Synonyms |
2,4-diamino-5-phenyl-6-methylpyrimidine IEM 687 IEM-687 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione](/img/structure/B96680.png)




